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Compound of Interest

Compound Name: Methyl 2-vinylnicotinate

Cat. No.: B173319

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the
characterization of Methyl 2-vinylnicotinate (CoHsNO32), a key intermediate in pharmaceutical
synthesis. This document details experimental protocols for spectroscopic and
chromatographic techniques and presents expected data based on the analysis of structurally
related compounds.

Introduction

Methyl 2-vinylnicotinate is a pyridine derivative with the molecular formula CosHoNO2 and a
molecular weight of 163.17 g/mol .[1] Accurate characterization is crucial for ensuring its purity,
stability, and identity in drug discovery and development processes. The following sections
outline the primary analytical techniques for the comprehensive characterization of this
compound.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of Methyl 2-
vinylnicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the hydrogen (*H) and carbon (*3C)
atomic environments within the molecule.

2.1.1. Predicted *H NMR Spectral Data

The *H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and methyl
protons. Based on analogous compounds, the predicted chemical shifts () in a deuterated
chloroform (CDCIs) solvent are summarized below.

Predicted Coupling
Proton _ . Co ;
_ Chemical Shift Multiplicity Constant (J, Integration
Assignment
(ppm) Hz)
Aromatic-H (C6-
8.6-8.8 dd ~4.8,1.8 1H
H)
Aromatic-H (C4-
8.1-83 dd ~7.8,1.8 1H
H)
Aromatic-H (C5-
72-74 dd ~7.8,4.8 1H
H)
Vinyl-H (a-CH) 6.8-7.0 dd ~17.6,10.8 1H
Vinyl-H (B-CH,
YHH (B 58-6.0 d ~17.6 1H
trans)
Vinyl-H (B-CH,
, Y- 54-56 d ~10.8 1H
cis)
Methyl-H (-
39-41 S - 3H
OCHs)

2.1.2. Predicted 3C NMR Spectral Data

The 3C NMR spectrum will show signals corresponding to each unique carbon atom in the
molecule.
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Carbon Assignment

Predicted Chemical Shift (ppm)

C=0 (Ester) 165 - 167
Aromatic-C (C2) 155 - 157
Aromatic-C (C6) 151 - 153
Aromatic-C (C4) 135 - 137
Vinyl-C (a-CH) 134 - 136
Aromatic-C (C3) 125 - 127
Aromatic-C (C5) 122 - 124
Vinyl-C (B-CH-) 118 - 120
Methyl-C (-OCHsz) 51 - 53

2.1.3. Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of Methyl 2-vinylnicotinate in approximately 0.7

mL of deuterated chloroform (CDCI3).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak
(CDCls: 6 7.26 ppm for 1H and & 77.16 ppm for 13C).

Data Acquisition

Sample Preparation 13C NMR Acquisition v Data Processing
A
Dissolve Sample in CDCI3 7 Fourier Transform | Phase & Baseline Correction | Spectral Analysis
A
1H NMR Acquisition +

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

2.2.1. Expected IR Absorption Bands

Expected Wavenumber

Functional Group Vibrational Mode

(cm™)
C=0 (Ester) Stretching 1720 - 1740
C=C (Aromatic & Vinyl) Stretching 1580 - 1640
C-O (Ester) Stretching 1250 - 1300
=C-H (Vinyl) Bending (out-of-plane) 910 - 990
C-H (Aromatic) Bending (out-of-plane) 750 - 850

2.2.2. Experimental Protocol: IR Spectroscopy
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o Sample Preparation: A small drop of neat liquid Methyl 2-vinylnicotinate can be placed
between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated
Total Reflectance (ATR) accessory can be used with a small amount of the sample placed
directly on the crystal.

 Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

» Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification.

2.3.1. Expected Mass Spectrometry Data

e Molecular lon (M*): The expected molecular ion peak will be at m/z = 163, corresponding to
the molecular weight of Methyl 2-vinylnicotinate.

e Major Fragment lons: Common fragmentation pathways for nicotinate esters involve the loss
of the methoxy group (-OCHs, m/z = 31) and the entire methoxycarbonyl group (-COOCHs,
m/z = 59).

m/z Proposed Fragment
163 [M]*

132 [M - OCHs]*

104 [M - COOCHs]*

78 [Pyridine]*

2.3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation: Prepare a dilute solution of Methyl 2-vinylnicotinate (e.g., 100 pg/mL)
in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or
equivalent).

GC Conditions:
o Injector Temperature: 250 °C

o Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10
°C/min.

o Carrier Gas: Helium at a constant flow rate.

MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 300.

o lon Source Temperature: 230 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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